molecular formula C11H8N2OS B1608861 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole CAS No. 852180-41-7

4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole

Cat. No.: B1608861
CAS No.: 852180-41-7
M. Wt: 216.26 g/mol
InChI Key: FGXXZVGMPBZEBB-UHFFFAOYSA-N
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Description

4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted with a methyl group at position 2 and a 3-isocyanatophenyl moiety at position 2. The thiazole ring, a five-membered aromatic system containing sulfur and nitrogen, is a pharmacologically privileged scaffold known for its antimicrobial, antitumor, and anti-inflammatory properties . The isocyanate group (-NCO) at the meta position of the phenyl ring introduces reactivity, enabling participation in urea/thiourea bond formation, which is critical for drug design and material science applications.

Properties

IUPAC Name

4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-8-13-11(6-15-8)9-3-2-4-10(5-9)12-7-14/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGXXZVGMPBZEBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406894
Record name 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852180-41-7
Record name 4-(3-Isocyanatophenyl)-2-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852180-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole typically involves two major stages:

This approach is consistent with methods used for related compounds such as 4-(6-methyl-2-benzothiazolyl)phenyl isocyanate, where a benzothiazole ring is functionalized and then reacted to introduce the isocyanate group.

Preparation of 2-Methyl-1,3-thiazole Derivatives

The 2-methyl-1,3-thiazole ring can be synthesized via a ring-closure reaction involving thiourea and appropriate ketone or aldehyde derivatives. For example, acetophenone derivatives undergo cyclization with thiourea in the presence of iodine (I2) to yield 2-amino-thiazole derivatives. This method is well-documented and provides a robust route to thiazole rings substituted at the 2-position with methyl groups.

Step Reaction Type Reagents/Conditions Outcome
1 Ring closure Acetophenone derivative + thiourea + I2 2-amino-2-methyl-1,3-thiazole derivative
2 Condensation (optional) 2-amino-thiazole + aldehyde (e.g., p-methoxybenzaldehyde) Schiff base formation (for further derivatization)

Introduction of the Isocyanate Group

The isocyanate group is typically introduced by converting an amino group on the aromatic ring into an isocyanate. This can be achieved by:

For instance, in the synthesis of 4-(6-methyl-2-benzothiazolyl)phenyl isocyanate, the amino precursor reacts with cyanophenyl chloride, followed by treatment with benzyl alcohol under acidic conditions to yield the isocyanate derivative.

Given the structural similarity, the preparation of 4-(3-isocyanatophenyl)-2-methyl-1,3-thiazole likely follows a similar pathway:

Step Reaction Type Reagents/Conditions Outcome
3 Amino to isocyanate conversion Aromatic amine + phosgene/triphosgene or cyanogen chloride Formation of 3-isocyanatophenyl derivative

Alternative Synthetic Routes and Considerations

  • N-Acetylation and Azide Cyclization: Some synthetic routes involve N-acetylation of amino-thiazole derivatives followed by reaction with sodium azide (NaN3) to form heterocyclic rings such as 1,3-diazetines, which can be intermediates or analogs in the synthesis of isocyanate-functionalized thiazoles.
  • Use of Schiff Bases: Condensation of amino-thiazole derivatives with aldehydes to form Schiff bases can precede further functionalization steps, including isocyanate introduction or cyclization reactions.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Product
1 Thiazole ring formation Acetophenone derivative + thiourea Iodine (I2), reflux 2-amino-2-methyl-1,3-thiazole
2 Optional condensation 2-amino-thiazole + aldehyde Mild acidic/basic conditions Schiff base intermediate
3 Amino to isocyanate conversion Aromatic amine derivative Phosgene/triphosgene or cyanogen chloride 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole

Research Findings and Characterization

  • Spectroscopic Characterization: Synthesized compounds are characterized by FTIR, NMR (1H and 13C), and mass spectrometry to confirm the presence of the thiazole ring, methyl substitution, and isocyanate group.
  • Melting Point and Thermal Analysis: Differential scanning calorimetry (DSC) is used to study thermal properties and phase transitions, especially if liquid crystalline behavior is of interest.
  • Reactivity: The isocyanate group is highly reactive towards nucleophiles such as amines and alcohols, forming urea and carbamate derivatives respectively, which is important for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include alcohols, amines, and water. For example, the reaction with water can lead to the formation of carbamates or imidic acids . Catalysts such as palladium are often used to facilitate these reactions and improve yields.

Major Products

The major products formed from these reactions include urethanes, ureas, carbamates, and imidic acids. These products are valuable in various industrial and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives, including 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole, as antiviral agents. The thiazole ring structure is known to enhance the biological activity of compounds against various viruses. For instance, modifications to the thiazole core have been shown to improve efficacy against flavivirus infections, suggesting that similar derivatives could be explored for antiviral applications .

Antimicrobial Properties
The compound exhibits promising antimicrobial properties. Research indicates that derivatives of 1,3-thiazoles can effectively inhibit the growth of several pathogenic microorganisms. In vitro studies have demonstrated that certain thiazole derivatives possess significant antibacterial and antifungal activities at varying concentrations . Specifically, compounds with structural similarities to 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Aspergillus niger .

Synthesis of Novel Compounds

Precursor in Synthesis
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole serves as a versatile building block for synthesizing more complex thiazole derivatives. The isocyanate functional group allows for further chemical modifications through nucleophilic addition reactions, leading to a variety of substituted thiazoles with enhanced pharmacological profiles . This versatility is crucial for developing new drugs with tailored therapeutic effects.

Case Studies in Drug Development
Several studies have focused on synthesizing new thiazole derivatives from starting compounds like 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole. For example, modifications have been made to improve their anti-candida activity and overall bioactivity. In one study, specific thiazole derivatives exhibited lower minimum inhibitory concentrations (MIC) compared to standard antifungal agents like fluconazole . This suggests that further exploration of this compound could lead to effective treatments for resistant strains of pathogens.

Structure-Activity Relationship
Understanding the SAR of thiazole compounds is essential for optimizing their biological activities. The presence of various substituents on the thiazole ring can significantly influence their antimicrobial and antiviral potency. For instance, the introduction of different aromatic groups or functional groups can enhance the interaction with biological targets . Research indicates that certain modifications lead to improved therapeutic indices and reduced cytotoxicity .

Data Table: Summary of Biological Activities

CompoundActivity TypeMIC (µg/mL)Reference
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazoleAntibacterial (e.g., E. coli)125-150
Thiazole Derivative AAntifungal (Candida albicans)3.9
Thiazole Derivative BAntiviral (Flavivirus)EC50 5 ± 1.7

Mechanism of Action

The mechanism of action of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole involves its high reactivity with nucleophiles. The isocyanate group reacts with nucleophiles such as alcohols and amines to form stable products like urethanes and ureas. This reactivity is due to the electrophilic nature of the isocyanate group, which readily forms bonds with nucleophiles .

Comparison with Similar Compounds

Table 1: Structural and Electronic Properties of Selected Thiazole Derivatives

Compound Name Substituent at Position 4 Key Functional Groups Dihedral Angle (Thiazole-Aryl Ring) Reactivity/Solubility Insights
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole 3-Isocyanatophenyl -NCO Not reported High reactivity due to -NCO; polar
4-(4-Bromophenyl)-2-methyl-1,3-thiazole 4-Bromophenyl -Br 4.2° and 7.5° (two molecules) Planar structure; C-H/π interactions
4-(3-Methoxyphenyl)thiazol-2-amine 3-Methoxyphenyl -OCH₃, -NH₂ Not reported Enhanced H-bonding via -NH₂
4-(4-Chlorobenzyl)-2-amino-1,3-thiazole 4-Chlorobenzyl -Cl, -NH₂ Not reported Antibacterial activity via -Cl and -NH₂

Key Observations :

  • The isocyanate group in the target compound distinguishes it from halogenated (e.g., Br, Cl) or alkoxy (e.g., -OCH₃) analogues, offering unique reactivity for covalent bonding with biological targets .
  • Substituents like bromine or methoxy groups enhance planarity (e.g., 4.2° dihedral angle in bromophenyl derivative), favoring intermolecular interactions critical for crystallinity .

Table 2: Antimicrobial and Antifungal Activities

Compound Name Microbial Targets (MIC Values) Mechanism Insights Reference Compounds
4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole Not explicitly reported Likely disrupts bacterial cell walls via -NCO N/A
4-(4-Hydroxyphenyl)-2-methyl-1,3-thiazole Gram-positive (B. subtilis), Gram-negative (E. coli) Thiazole core inhibits pathogen growth Streptomycin (standard)
Thiazole Schiff bases (e.g., 4-(6-Fluoro-benzothiazol-2-yl)amino derivatives) S. aureus, E. coli, P. aeruginosa Disruption of metabolic processes via imine bonds Amoxicillin
5-(2'-Hydroxy-3',5'-dichlorophenyl)-4-(4'-chlorobenzyl)-2-amino-1,3-thiazole S. aureus, P. aeruginosa Synergistic effects of -Cl and -NH₂ Chloramphenicol

Key Observations :

  • While direct data for the isocyanatophenyl derivative is lacking, structurally similar compounds (e.g., hydroxyphenyl or chlorobenzyl analogues) exhibit broad-spectrum activity against gram-positive and gram-negative bacteria .
  • Schiff base derivatives of thiazoles show enhanced activity due to imine functionalization, suggesting that the isocyanate group’s electrophilicity could similarly enhance target binding .

Key Observations :

  • The isocyanatophenyl derivative may require specialized handling due to the toxicity of isocyanates, contrasting with halogenated analogues that pose lower risks (e.g., bromophenyl derivative classified as irritant) .
  • Halogenated thiazoles (e.g., chloromethyl derivatives) are synthesized in high yields but require stringent safety protocols due to corrosivity .

Biological Activity

4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and potential neuroprotective effects.

Anticancer Activity

Recent studies have highlighted the potent anticancer properties of thiazole derivatives. Notably, compounds structurally similar to 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole have demonstrated significant antiproliferative effects against various cancer cell lines.

The mechanism by which these thiazole derivatives exert their anticancer effects primarily involves the inhibition of tubulin polymerization and the modulation of key signaling pathways. For instance:

  • VEGFR-2 Inhibition : A related compound exhibited an IC50 of 0.093 µM against VEGFR-2, indicating strong inhibitory activity that contributes to its anticancer effects by preventing angiogenesis .
  • Induction of Apoptosis : The compound has been shown to induce programmed cell death in cancer cells, specifically through apoptosis and necrosis pathways .

Case Studies

In a study examining a series of thiazole derivatives:

  • Compound 4 (a close analog) showed potent activity against MCF-7 breast cancer cells with an IC50 of 5.73 µM and against MDA-MB-231 cells with an IC50 of 12.15 µM .
  • Further investigations revealed that modifications in the thiazole structure could enhance cytotoxicity, with some derivatives achieving IC50 values in the nanomolar range .

Antimicrobial Activity

The antimicrobial potential of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole has also been explored, particularly against bacterial strains.

Efficacy Against Bacteria

Thiazole derivatives have shown promising antibacterial activity:

  • Compounds structurally related to 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole displayed minimum inhibitory concentrations (MICs) ranging from 50 to 150 µg/mL against various pathogens such as Staphylococcus aureus and E. coli .
  • Structural modifications have been linked to enhanced antimicrobial potency, suggesting that specific substituents can significantly affect biological activity .

Neuroprotective Effects

Emerging research indicates potential neuroprotective properties for thiazole derivatives, particularly in relation to neurodegenerative diseases characterized by α-synuclein aggregation.

Therapeutic Applications

The compound's structural analogs have been suggested for use in treating α-synucleopathies such as Parkinson's disease. These compounds can inhibit the toxic properties associated with α-synuclein aggregation, providing a novel therapeutic approach .

Summary of Biological Activities

Biological ActivityMechanism/EffectReference
AnticancerVEGFR-2 inhibition; apoptosis induction
AntimicrobialInhibition of bacterial growth (MIC: 50–150 µg/mL)
NeuroprotectiveInhibition of α-synuclein toxicity

Q & A

Q. What are the common synthetic routes for preparing 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves functionalizing a pre-existing thiazole core with an isocyanate group. A general approach includes:

  • Step 1: Preparation of 2-methyl-4-arylthiazole via Hantzsch thiazole synthesis, using thiourea, α-haloketones, and substituted benzaldehydes under refluxing ethanol .
  • Step 2: Introduction of the isocyanate group via reaction of the aryl amine intermediate with phosgene or triphosgene in anhydrous dichloromethane at 0–5°C .
  • Optimization: Use of catalysts like triethylamine to neutralize HCl byproducts, and inert atmospheres to prevent hydrolysis of the isocyanate group. Flash column chromatography (e.g., CH₂Cl₂/MeOH gradients) is effective for purification .

Q. Which spectroscopic techniques are most effective for characterizing 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole, and how do key spectral features confirm its structure?

Methodological Answer:

  • ¹H/¹³C NMR:
    • The thiazole ring protons resonate at δ 6.7–7.5 ppm, while the isocyanate group (NCO) does not show direct proton signals. Aromatic protons from the phenyl ring appear as multiplet peaks at δ 7.2–8.1 ppm .
    • Carbon signals for the thiazole ring are observed at ~165 ppm (C2) and 125–140 ppm (C4/C5). The isocyanate carbon (NCO) appears at ~125 ppm .
  • FT-IR: A sharp peak at ~2250 cm⁻¹ confirms the isocyanate (-NCO) group .
  • Elemental Analysis: Matches between calculated and experimental C/H/N/S percentages validate purity (e.g., ±0.3% deviation) .

Advanced Research Questions

Q. How does the introduction of electron-withdrawing or donating groups on the phenyl ring affect the reactivity of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole in nucleophilic addition reactions?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂): Increase the electrophilicity of the isocyanate group, accelerating nucleophilic additions (e.g., with amines or alcohols) but may reduce stability due to hydrolysis susceptibility .
  • Electron-Donating Groups (e.g., -OCH₃): Decrease electrophilicity, slowing reactions but improving stability. Kinetic studies using UV-Vis or in-situ FT-IR can monitor reaction progress .
  • Experimental Design: Compare reaction rates under identical conditions (solvent, temperature) using substituted derivatives. Control moisture rigorously to isolate electronic effects from hydrolysis .

Q. What computational modeling approaches are suitable for predicting the biological activity of 4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole derivatives, and how can docking studies guide structural modifications?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., enzymes or receptors). For example, derivatives with extended aromatic systems show improved binding to hydrophobic pockets in kinase targets .
  • QSAR Studies: Correlate substituent properties (Hammett σ values, logP) with bioactivity data. Methoxy groups enhance solubility but may reduce membrane permeability .
  • Validation: Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays. Derivatives with nitro groups (e.g., 8-nitrochromenone analogs) often exhibit enhanced activity due to π-π stacking and hydrogen bonding .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

Methodological Answer:

  • Potential Causes: Polymorphism, solvent residues, or incomplete purification. For example, melting points for thiazole derivatives vary by 2–5°C depending on recrystallization solvents (e.g., ethanol vs. ethyl acetate) .
  • Resolution:
    • Reproduce synthesis using strictly anhydrous conditions to exclude hydrolysis products .
    • Validate purity via HPLC (≥95% peak area) and cross-check spectral data with computational predictions (e.g., ChemDraw simulations) .

Safety and Handling

Q. What precautions are necessary when handling the isocyanate group in this compound?

Methodological Answer:

  • Inert Atmosphere: Use nitrogen/argon to prevent moisture-induced hydrolysis .
  • Personal Protective Equipment (PPE): Gloves, goggles, and fume hoods are mandatory due to irritant and sensitization risks.
  • Deactivation: Quench residual isocyanate with ethanolamine before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole
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4-(3-Isocyanatophenyl)-2-methyl-1,3-thiazole

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